![molecular formula C16H14ClNO B5504535 3-(2-chlorophenyl)-N-(3-methylphenyl)acrylamide](/img/structure/B5504535.png)
3-(2-chlorophenyl)-N-(3-methylphenyl)acrylamide
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Description
"3-(2-chlorophenyl)-N-(3-methylphenyl)acrylamide" is a chemical compound with potential applications in various fields due to its unique structural features. The compound's molecular structure comprises chlorophenyl and methylphenyl groups attached to an acrylamide moiety, influencing its chemical and physical properties.
Synthesis Analysis
The synthesis of similar acrylamide compounds typically involves condensation reactions under specific conditions. For example, a related compound was synthesized using a condensation of carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions for 45 minutes (B. Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often determined using techniques like NMR spectroscopy and X-ray diffraction. For instance, a structurally related compound crystallized in the monoclinic space group, showing intermolecular hydrogen bonds and different hydrogen-bond motifs (Rajnikant et al., 2012).
Chemical Reactions and Properties
Acrylamide compounds undergo various chemical reactions, such as Claisen-Schmidt Condensation reactions, and display properties like anti-bacterial and anti-fungal activities (P. Patel & Ashvin D. Panchal, 2012).
Physical Properties Analysis
Physical properties of acrylamide derivatives depend on their molecular structure. They often exhibit specific crystallographic features and intermolecular interactions that can be analyzed through X-ray diffraction and other techniques (Rajnikant et al., 2012).
Chemical Properties Analysis
The chemical properties of acrylamide compounds include reactivity with various chemicals and potential biological activities. For instance, similar compounds have shown herbicidal activities and interactions with biological systems (Qingmin Wang et al., 2004).
Scientific Research Applications
Chemistry and Biochemistry
Acrylamide, a compound related to 3-(2-chlorophenyl)-N-(3-methylphenyl)acrylamide, is widely used in various industries. Its applications include soil conditioning, wastewater treatment, cosmetics, paper, and textile industries. It's also used in laboratories for protein electrophoresis. The chemistry and biochemistry of acrylamide have been extensively studied due to its widespread use and potential exposure risks (Friedman, 2003).
Protein Fluorescence Studies
Acrylamide is efficient in quenching tryptophanyl fluorescence in proteins, making it a valuable tool for studying protein conformation and binding. This technique is useful for sensing the degree of exposure of tryptophan residues in proteins and for monitoring protein conformational changes (Eftink & Ghiron, 1976).
Antipathogenic Applications
Thiourea derivatives, which share a structural similarity with 3-(2-chlorophenyl)-N-(3-methylphenyl)acrylamide, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial Properties in Textiles
Acrylamide has been used in UV-induced graft polymerization on cotton fabrics, which imparts antibacterial abilities. This application is significant for creating functional textiles with enhanced hygiene properties (Hong, Liu, & Sun, 2009).
Pharmaceutical Synthesis
Acrylamide derivatives are utilized in the synthesis of pharmaceutical compounds. For instance, controlled polymerization of acrylamide containing L-phenylalanine moiety has been achieved, highlighting its role in creating specialized polymers for pharmaceutical applications (Mori, Sutoh, & Endo, 2005).
Corrosion Inhibition
New acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in acidic solutions, suggesting an application in protecting metals from corrosion (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-5-4-7-14(11-12)18-16(19)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGYAMPYWUCUEP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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